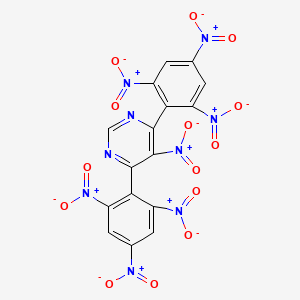
5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine: is a highly nitrated aromatic compound It is characterized by the presence of multiple nitro groups attached to a pyrimidine ring, making it a compound of interest in various fields, including materials science and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine typically involves the nitration of precursor compounds. One common method includes the nitration of 4,6-diphenylpyrimidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity. Safety measures are crucial due to the highly exothermic nature of nitration reactions and the potential hazards associated with handling concentrated acids and nitrated products.
化学反応の分析
Types of Reactions:
Oxidation: The nitro groups in 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine can undergo further oxidation under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: More highly oxidized nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine is studied for its potential use in the synthesis of high-energy materials. Its multiple nitro groups make it a candidate for applications in explosives and propellants.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Nitroaromatic compounds have been investigated for their potential as anticancer agents due to their ability to induce oxidative stress in cancer cells .
Industry: In the industrial sector, this compound’s high energy content makes it suitable for use in specialized applications such as deep oil-well and gas drilling, where stable high-energy materials are required .
作用機序
The mechanism of action of 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine in biological systems involves the generation of reactive oxygen species (ROS) due to the presence of nitro groups. These ROS can induce oxidative stress, leading to cell damage and apoptosis. The compound’s ability to interact with cellular proteins and DNA further contributes to its cytotoxic effects .
類似化合物との比較
2,4,6-Trinitroaniline: Known for its use in explosives and its potential anticancer properties.
Bis(2,4,6-trinitrophenyl) ether: Another highly nitrated compound with applications in energetic materials.
Bis(2,4,6-trinitrophenyl) thioether: Similar in structure and energetic properties to bis(2,4,6-trinitrophenyl) ether.
Uniqueness: 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine stands out due to its pyrimidine core, which imparts unique electronic properties and potential for diverse chemical modifications. Its multiple nitro groups enhance its reactivity and energy content, making it a versatile compound for various applications.
特性
CAS番号 |
59543-70-3 |
|---|---|
分子式 |
C16H5N9O14 |
分子量 |
547.26 g/mol |
IUPAC名 |
5-nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine |
InChI |
InChI=1S/C16H5N9O14/c26-19(27)6-1-8(21(30)31)12(9(2-6)22(32)33)14-16(25(38)39)15(18-5-17-14)13-10(23(34)35)3-7(20(28)29)4-11(13)24(36)37/h1-5H |
InChIキー |
VZEGKMANYZQNIZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=NC=N2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
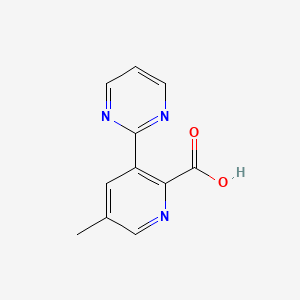

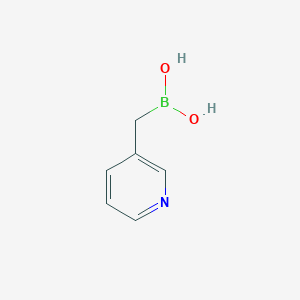

![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
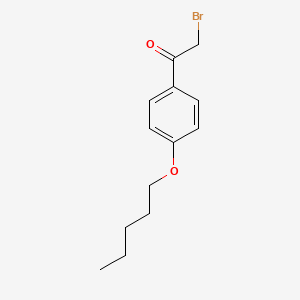

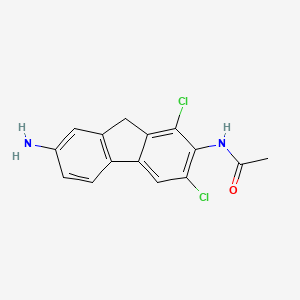
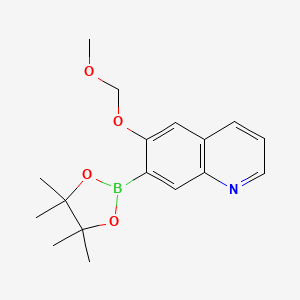
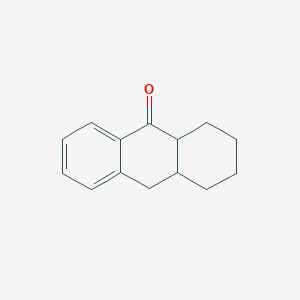
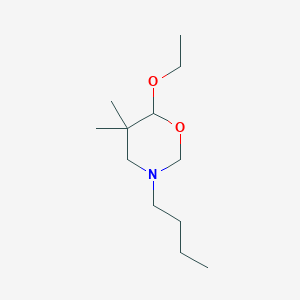
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
